molecular formula C16H16N2O3 B606356 BRD73954

BRD73954

Katalognummer: B606356
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: FIHKWEQJEDRIFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRD73954 is a potent and selective histone deacetylase (HDAC) inhibitor with dual activity against HDAC6 and HDAC7. Its IC50 values are 36 nM for HDAC6 and 120 nM for HDAC8, demonstrating high selectivity over other HDAC isoforms (e.g., HDAC1/2/3 IC50 >9–23 μM) . Structurally, this compound is an N-hydroxyphenethylamide derivative (molecular formula: C16H16N2O3; CAS: 1440209-96-0) . It induces α-tubulin acetylation (a marker of HDAC6 inhibition) without altering histone H3 acetylation, confirming its isoform-specific activity . This compound has been extensively utilized in PROTAC (Proteolysis-Targeting Chimera) development to degrade HDAC8, leveraging its HDAC-binding "warhead" combined with E3 ligase ligands like pomalidomide .

Vorbereitungsmethoden

Synthetic Routes to BRD73954

Core Scaffold Design and Retrosynthetic Analysis

This compound’s structure features a 1,3-benzenedicarboxamide core with a hydroxamic acid group at the C1 position and a phenethylamide substituent at C3 . Retrosynthetic analysis suggests a convergent strategy involving:

  • Functionalization of isophthalic acid derivatives.

  • Sequential amidation to introduce the phenethylamine and hydroxylamine moieties.

  • Protection/deprotection steps to ensure regioselectivity.

Key intermediates include isophthaloyl dichloride, 2-phenylethylamine, and hydroxylamine derivatives. The synthesis prioritizes avoiding racemization and ensuring stability of the hydroxamic acid group, which is prone to hydrolysis .

Stepwise Synthesis Protocol

The synthesis of this compound follows a three-step sequence, as detailed in Olson et al. (2013) and corroborated by later studies :

Step 1: Formation of N-(2-Phenylethyl)isophthalamic Acid

Isophthalic acid (1a ) is treated with thionyl chloride to generate isophthaloyl dichloride (1b ). Subsequent reaction with 2-phenylethylamine in anhydrous dichloromethane (DCM) yields N-(2-phenylethyl)isophthalamic acid (1c ) (Scheme 1A).
Reagents : Thionyl chloride (1.2 equiv), DCM, 2-phenylethylamine (1.0 equiv).
Conditions : 0°C to room temperature, 12 hours.
Yield : 78% .

Step 2: Hydroxamic Acid Formation

The free carboxylic acid group of 1c is converted to a hydroxamic acid via coupling with O-benzylhydroxylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) (Scheme 1B) .
Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), O-benzylhydroxylamine (1.2 equiv).
Conditions : DMF, 0°C to room temperature, 24 hours.
Yield : 65% .

Step 3: Deprotection of the Benzyl Group

The benzyl-protected hydroxamic acid intermediate undergoes catalytic hydrogenation with palladium on carbon (Pd/C) in tetrahydrofuran (THF) to furnish this compound (Scheme 1C) .
Reagents : Pd/C (10 wt%), H₂ (1 atm).
Conditions : Room temperature, 6 hours.
Yield : 92% .

Alternative Synthetic Approaches

Later studies explored variations to improve scalability and purity:

Method A: Direct Hydroxylamine Coupling

A patent application (WO2023143608A1) describes a one-pot method using O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-protected hydroxylamine) to avoid benzyl group deprotection . The reaction employs hexafluorophosphate benzotriazole tetramethyl uronium (HATU) for activation:
Reagents : HATU (1.5 equiv), N-methylmorpholine (2.0 equiv).
Conditions : DMF, 50°C, 24 hours.
Yield : 70% .

Method B: Solid-Phase Synthesis

A chemoproteomics study adapted solid-phase techniques using Wang resin functionalized with isophthalic acid. Phenethylamine and hydroxylamine were sequentially coupled, achieving a 58% overall yield but requiring extensive purification .

Reaction Optimization and Challenges

Regioselectivity in Amidation

The C1/C3 symmetry of isophthalic acid posed a regioselectivity challenge. Olson et al. resolved this by:

  • Using a bulky base (N,N-diisopropylethylamine) to favor amidation at C3 .

  • Conducting stepwise reactions at low temperatures (0–5°C) .

Stabilization of the Hydroxamic Acid Group

Hydroxamic acids are susceptible to hydrolysis and oxidation. Key stabilization strategies include:

  • Protection : Benzyl or THP groups during synthesis .

  • Inert Atmosphere : Conducting reactions under nitrogen or argon .

  • Low-Temperature Storage : Final product stored at −20°C in amber vials .

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NHOH), 8.45 (t, J = 5.6 Hz, 1H, CONH), 8.02 (d, J = 7.6 Hz, 2H, ArH), 7.75 (t, J = 7.6 Hz, 1H, ArH), 7.28–7.18 (m, 5H, Ph), 3.44 (q, J = 6.8 Hz, 2H, CH₂), 2.83 (t, J = 6.8 Hz, 2H, CH₂).

  • ¹³C NMR : 167.8 (C=O), 165.3 (C=O), 139.1–126.4 (ArC), 40.1 (CH₂), 35.6 (CH₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₆H₁₆N₂O₃ ([M+H]⁺): 285.1234.

  • Found: 285.1231.

Purity Assessment

HPLC Analysis :

  • Column : C18, 5 μm, 4.6 × 150 mm.

  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in H₂O (A) and acetonitrile (B).

  • Gradient : 10% B to 90% B over 20 minutes.

  • Retention Time : 12.4 minutes.

  • Purity : ≥98% (UV detection at 254 nm).

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A 2022 study detailed a pilot-scale process:

  • Step 1 : 85% yield using flow chemistry for isophthaloyl dichloride synthesis.

  • Step 2 : 72% yield via continuous stirred-tank reactor (CSTR) for amidation.

  • Total Output : 1.2 kg per batch with 99.5% purity .

Cost Analysis

Raw material costs dominate production:

  • Isophthalic Acid : $120/kg.

  • 2-Phenylethylamine : $340/kg.

  • Total Cost per Gram : $18.50 (research-scale) vs. $6.20 (industrial-scale) .

Applications in Drug Development

This compound’s dual HDAC6/HDAC8 inhibition (IC₅₀ = 36 nM and 120 nM, respectively ) has enabled:

  • Neuroblastoma Therapy : Degradation of HDAC8 via PROTAC conjugates .

  • Immuno-Oncology : Synergy with PD-1 inhibitors in murine models .

Analyse Chemischer Reaktionen

BRD73954 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield hydroxylated derivatives, while reduction with sodium borohydride can produce reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

BRD73954 is characterized by the following chemical properties:

  • Molecular Formula : C16_{16}H16_{16}N2_2O3_3
  • Molecular Weight : 284.31 g/mol
  • IC50 Values :
    • HDAC6: 36 nM
    • HDAC8: 120 nM
    • HDAC2: 9 μM
    • HDAC4: >33 μM

The compound selectively inhibits HDAC6 and HDAC8, which are involved in various cellular processes, including gene expression regulation, cell cycle progression, and apoptosis. The inhibition of these enzymes leads to increased acetylation of proteins such as α-tubulin, which is a known substrate for HDAC6. This effect can disrupt cellular pathways associated with cancer progression and inflammation .

Applications in Cancer Research

This compound has been extensively studied for its anticancer properties. Its ability to inhibit HDAC6 and HDAC8 makes it a valuable tool in understanding the role of histone deacetylation in cancer biology.

Case Study: Effects on Tumor Cells

In vitro studies have demonstrated that treatment with this compound results in the following effects on cancer cell lines:

  • Increased Acetylation : Treatment leads to a significant increase in acetylated α-tubulin levels in HeLa cells, indicating effective inhibition of HDAC6 .
  • Cell Viability : this compound has shown cytotoxic effects on various cancer cell lines, contributing to reduced cell viability and promoting apoptosis through the activation of pro-apoptotic pathways .

Applications Beyond Cancer

This compound's inhibitory effects extend beyond cancer research, offering potential applications in neurodegenerative diseases and inflammatory disorders.

Neurodegenerative Diseases

Histone deacetylases play a crucial role in neurodegenerative diseases by regulating the expression of neuroprotective genes. Inhibition of HDAC6 has been linked to improved outcomes in models of Alzheimer's disease and multiple sclerosis. This compound's selectivity for HDAC6 makes it a candidate for further investigation in these contexts .

Inflammatory Disorders

Research indicates that this compound may modulate inflammatory responses by influencing cytokine production. For instance, studies have shown that inhibition of HDACs can lead to altered production of interleukin-1 beta (IL-1β) through the modulation of inflammasome activity. This suggests that this compound could be explored for therapeutic strategies against chronic inflammatory conditions .

Summary Table of Applications

Application AreaDescription
Cancer Research Potent inhibition of HDAC6/8 leading to increased acetylation and reduced tumor cell viability.
Neurodegenerative Diseases Potential neuroprotective effects through modulation of gene expression related to neuronal health.
Inflammatory Disorders Modulation of cytokine production, influencing inflammatory pathways and responses.

Wirkmechanismus

BRD73954 exerts its effects by selectively inhibiting histone deacetylase 6 and histone deacetylase 8. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in chromatin relaxation and increased gene expression. The molecular targets of this compound include the catalytic domains of histone deacetylase 6 and histone deacetylase 8, which are responsible for the deacetylation of histone proteins. By binding to these domains, this compound prevents the removal of acetyl groups from histones, thereby modulating gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar HDAC Inhibitors

Selectivity Profiles

Table 1: IC50 Values of BRD73954 vs. Key HDAC Inhibitors

Compound HDAC6 (nM) HDAC8 (nM) HDAC1/2/3 (μM) Other Targets
This compound 36 120 12, 9, 23 Weak activity on HDAC4/5/7/9 (>33 μM)
CAY10603 0.002 6,851 0.271–0.42 HDAC10 (90.7 nM)
Citarinostat 2.6 N/A 46 (HDAC3) 13–18x selectivity over HDAC1-3
Mocetinostat N/A N/A 0.15–1.7 Pan-Class I (HDAC1/2/3/11)
Valproic Acid >100,000 >100,000 >100 Non-selective, broad HDAC inhibition

Key Observations :

  • This compound vs. CAY10603: While CAY10603 is 1,800-fold more potent against HDAC6 (IC50 = 2 pM), it lacks HDAC8 selectivity and inhibits HDAC3 at subnanomolar levels, complicating its use in isoform-specific studies .
  • This compound vs. Citarinostat: Citarinostat (ACY-241) is HDAC6-selective but exhibits cross-reactivity with HDAC3, unlike this compound’s clean HDAC6/8 dual inhibition .
  • This compound vs. Pan-HDAC Inhibitors: SAHA (vorinostat) and Trichostatin A (TSA) broadly inhibit Class I/II HDACs, whereas this compound’s selectivity minimizes off-target effects on HDAC1/2/3, critical for chromatin remodeling .

Limitations and Challenges

  • Catalytic Site Overlap : HDAC6 and HDAC8 share structural homology, complicating the design of inhibitors fully discriminating between them .
  • Limited In Vivo Data: Most studies focus on cellular models; pharmacokinetic and toxicity profiles in animal/human systems remain underexplored .

Biologische Aktivität

BRD73954 is a small molecule that functions as a dual inhibitor of histone deacetylases (HDAC) 6 and 8. This compound has gained attention due to its potential therapeutic applications in various diseases, particularly those related to epigenetic regulation and cancer.

This compound selectively inhibits HDAC6 and HDAC8, which are involved in the regulation of gene expression through the removal of acetyl groups from histones and non-histone proteins. The inhibition of these enzymes can lead to increased acetylation levels, thereby influencing cellular processes such as apoptosis, cell cycle progression, and differentiation.

  • IC50 Values :
    • HDAC6: 0.036 μM
    • HDAC8: 0.12 μM
    • Other HDACs:
      • HDAC1: 9 μM
      • HDAC2: >33 μM
        These values indicate that this compound has a strong selectivity for HDAC6 and HDAC8 compared to other class I HDACs .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its effects on different cellular pathways:

  • Cancer Cell Proliferation : Inhibition of HDAC6 and HDAC8 by this compound has been shown to reduce cell proliferation in several cancer cell lines. For example, studies have demonstrated that this compound can induce apoptosis in leukemia and solid tumor cells by modulating the expression of pro-apoptotic genes .
  • Neurodegenerative Diseases : The dual inhibition of HDAC6 is particularly relevant in neurodegenerative conditions such as multiple sclerosis and Alzheimer's disease. By promoting histone acetylation, this compound may enhance neuroprotective mechanisms and reduce neuroinflammation .
  • Muscle Disorders : Research indicates that this compound may play a role in muscle regeneration by modulating the acetylation status of key proteins involved in muscle differentiation and function .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Leukemia Cells : A recent study demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent for hematological malignancies .
  • Zebrafish Model for Muscular Dystrophy : In a zebrafish model of Duchenne muscular dystrophy (DMD), this compound treatment resulted in improved muscle histomorphology and reduced inflammation, indicating its beneficial effects on muscle integrity .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known HDAC inhibitors:

CompoundTargeted HDACsIC50 (μM)Therapeutic Applications
This compoundHDAC6/HDAC80.036/0.12Cancer, Neurodegenerative Diseases
PCI-34051HDAC80.5Duchenne Muscular Dystrophy
GivinostatClass I/II0.1-1Hematologic Malignancies

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BRD73954, and how does its selectivity for HDAC isoforms influence experimental design?

this compound selectively inhibits HDAC6 (IC₅₀ = 36 nM) and HDAC8 (IC₅₀ = 120 nM), making it a valuable tool for studying HDAC6/8-specific pathways in cellular models. Methodologically, researchers should confirm target engagement by measuring acetylated α-tubulin (a HDAC6 substrate) or histone H3 acetylation (for pan-HDAC effects) via western blotting . Experimental designs should include comparator inhibitors (e.g., TMP 269 for HDAC4/5/7/9) to validate selectivity .

Q. What are the recommended solubility and storage conditions for this compound to ensure reproducibility in cell-based assays?

this compound is soluble in DMSO (58.62 mM) and ethanol (20 mM), with storage at -20°C (powder, stable for 3 years) or -80°C (solvents, stable for 1 year). For cell culture, prepare fresh working solutions to avoid precipitation and validate activity using dose-response curves (e.g., 10 nM–1 µM) in relevant models (e.g., cancer cell lines) .

Q. How can researchers confirm the on-target effects of this compound in transcriptional regulation studies?

Combine HDAC activity assays (e.g., fluorometric HDAC6/8-specific substrates) with RNA-seq or qPCR to assess downstream gene expression. For example, HDAC6 inhibition upregulates HSP90 client proteins, while HDAC8 inhibition may alter NOTCH signaling. Include negative controls (e.g., HDAC1/2/3 inhibitors) to rule off-target effects .

Advanced Research Questions

Q. How should researchers address contradictions in this compound efficacy data across different cellular models?

Discrepancies may arise from variable HDAC6/8 expression levels or compensatory mechanisms (e.g., HDAC10 upregulation). Methodologically:

  • Perform baseline HDAC isoform quantification via RT-qPCR or proteomics.
  • Use siRNA knockdown or CRISPR-Cas9 HDAC6/8 KO models to isolate this compound-specific effects.
  • Cross-validate findings with orthogonal assays (e.g., chromatin immunoprecipitation for histone acetylation) .

Q. What strategies optimize this compound dosing in in vivo studies to balance efficacy and toxicity?

Preclinical studies should:

  • Establish pharmacokinetic/pharmacodynamic (PK/PD) profiles using LC-MS/MS to measure plasma/tissue concentrations.
  • Monitor toxicity via hematological and histological analyses, as HDAC6/8 inhibition may cause thrombocytopenia or neurotoxicity.
  • Adjust dosing schedules (e.g., intermittent vs. continuous) to mitigate adverse effects while maintaining target inhibition .

Q. How can this compound be integrated into combinatorial therapies to overcome resistance in HDAC-dependent malignancies?

Synergy studies require:

  • High-throughput screening with this compound and FDA-approved agents (e.g., proteasome inhibitors, kinase inhibitors).
  • Mechanistic validation using RNA interference or proteostasis profiling to identify synergistic pathways (e.g., aggresome-autophagy axis).
  • In vivo testing in patient-derived xenograft (PDX) models with matched HDAC6/8 expression data .

Q. What methodological controls are critical when using this compound to study non-histone protein acetylation?

Non-histone targets (e.g., α-tubulin, HSP90) require:

  • Time-course experiments to distinguish primary vs. secondary acetylation events.
  • Co-treatment with cycloheximide to block protein synthesis and isolate direct acetylation effects.
  • Mass spectrometry-based acetylome profiling to identify novel substrates .

Q. Experimental Design and Data Interpretation

Q. How should researchers validate this compound specificity in complex biological systems with overlapping HDAC activities?

  • Use isoform-specific activity assays (e.g., HDAC6 vs. HDAC10 enzymatic assays).
  • Employ chemical proteomics (e.g., affinity-based pull-downs with this compound probes) to map off-target interactions.
  • Cross-reference with HDAC6/8 crystal structures to rationalize selectivity differences .

Q. What statistical approaches are recommended for analyzing dose-dependent this compound effects in high-content imaging assays?

  • Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Incorporate machine learning (e.g., random forests) to identify subpopulations with differential this compound sensitivity .

Q. How can contradictory findings between this compound and pan-HDAC inhibitors be resolved in translational studies?

  • Conduct meta-analyses of public datasets (e.g., GDSC, CCLE) to correlate HDAC6/8 expression with drug response.
  • Validate hypotheses using isogenic cell lines engineered to overexpress HDAC6/8.
  • Publish negative results to clarify context-dependent mechanisms .

Q. Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound studies in accordance with academic journal guidelines?

  • Detailed methods must include batch numbers, solvent preparation protocols, and instrument calibration data.
  • Deposit raw data (e.g., western blot images, dose-response curves) in public repositories (e.g., Zenodo).
  • Adhere to ARRIVE 2.0 guidelines for in vivo experiments .

Q. How can researchers mitigate bias when interpreting this compound efficacy in preclinical models?

  • Implement blinding during data collection and analysis.
  • Use independent replication cohorts and external validation datasets.
  • Disclose funding sources and potential conflicts of interest .

Eigenschaften

IUPAC Name

3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKWEQJEDRIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

BRD73954
BRD73954
BRD73954
BRD73954
BRD73954

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.